1,2,3,8-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, characterized by the presence of four bromine atoms at positions 1, 2, 3, and 8 of the dibenzofuran structure. Its molecular formula is with a molecular weight of approximately 483.776 g/mol . This compound is part of a broader class of halogenated dibenzofurans, which are known for their environmental persistence and potential toxicological effects.
1,2,3,8-Tetrabromo-dibenzofuran can be classified as:
The synthesis of 1,2,3,8-tetrabromo-dibenzofuran typically involves the direct bromination of dibenzofuran. Common methods include:
The molecular structure of 1,2,3,8-tetrabromo-dibenzofuran consists of a dibenzofuran core where four bromine atoms are attached at specific carbon positions. The structural formula can be represented as follows:
InChI=1S/C12H4Br4O/c13-5-1-2-8-6(3-5)10-9(17-8)4-7(14)
This structure can be visualized using molecular modeling software that supports 2D and 3D representations.
1,2,3,8-Tetrabromo-dibenzofuran participates in various chemical reactions typical of halogenated organic compounds:
The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine substituents, which can stabilize carbocation intermediates during substitution reactions.
The mechanism of action for 1,2,3,8-tetrabromo-dibenzofuran primarily involves its interaction with biological systems:
Relevant data regarding its toxicity and environmental persistence indicate that it behaves similarly to other brominated compounds in terms of bioaccumulation potential and metabolic pathways .
1,2,3,8-Tetrabromo-dibenzofuran has several scientific uses:
CAS No.: 76703-62-3
CAS No.: 802855-66-9
CAS No.: 12712-72-0
CAS No.: 93962-62-0
CAS No.: 541506-71-2
CAS No.: 501131-87-9